molecular formula C18H13N3O4S B2943450 N'-(6-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide CAS No. 851979-81-2

N'-(6-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide

Cat. No. B2943450
M. Wt: 367.38
InChI Key: KGRJLULRWHZYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[d]thiazole, chromene, and carbohydrazide. Benzo[d]thiazoles are heterocyclic compounds known for their wide range of biological activities . Chromenes are a class of organic compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects . Carbohydrazides are used as building blocks in organic synthesis and have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent parts, including the aromatic rings of the benzo[d]thiazole and chromene, and the functional groups of the carbohydrazide .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups and aromatic systems. For example, the carbohydrazide could potentially undergo condensation reactions, while the aromatic rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the carbohydrazide might confer stability, while the methoxy group could affect the compound’s solubility .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives related to N'-(6-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide involves various chemical reactions that yield compounds with potential biological activities. Microwave irradiation has been employed to enhance the reaction rates and yields of such compounds, indicating an efficient method for their synthesis (Mostafa, El-Salam, & Alothman, 2013). Furthermore, the structural features of these synthesized compounds are confirmed using spectroscopic methods, establishing their chemical identity and potential for further biological evaluation.

Antimicrobial and Antifungal Activities

Several studies have reported the antimicrobial and antifungal properties of compounds structurally similar to N'-(6-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide. These compounds have shown potent activities against various bacterial and fungal strains, including S. aureus, B. subtilis, E. coli, and C. albicans. The synthesis of novel derivatives has led to the identification of compounds with significant antimicrobial and antifungal efficacies, suggesting their potential as therapeutic agents in treating infectious diseases (Shah, Patel, Rajani, & Karia, 2016).

Antimalarial Activity

In addition to antimicrobial activities, some derivatives have been screened for their antimalarial potential. The chemical synthesis of novel amide derivatives has provided a platform for evaluating these compounds' efficacy against malaria, showcasing another area of therapeutic application (El-Hagrassey, Abdel‐Latif, & Abdel-Fattah, 2022).

Antioxidant Activity

The antioxidant potential of compounds related to N'-(6-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide has also been explored. These studies aim to understand the compounds' ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The combination of different chemical moieties, such as thiazole and salicylic acid hydrazide, has been found to exhibit high antioxidant activities, indicating their utility in developing antioxidant therapies (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Anticancer Activity

Research into the anticancer activity of N'-(6-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide derivatives has shown promising results. The design and synthesis of new derivatives incorporating oxadiazole, benzothiazole, and hydrazone moieties have been evaluated for their potential as chemotherapeutic agents. These compounds have been tested against various cancer cell lines, with some showing significant inhibitory activity. This suggests the potential of these compounds in anticancer drug development (Kaya, Hussin, Yurttaş, Turan-Zitouni, Karaca Gençer, Baysal, Karaduman, & Kaplancıklı, 2017).

Future Directions

Future research could explore the synthesis, characterization, and biological activity of this compound. This could include studies to optimize the synthesis process, investigations of the compound’s interactions with various biological targets, and assessments of its potential therapeutic applications .

properties

IUPAC Name

N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S/c1-24-10-6-7-12-16(8-10)26-18(19-12)21-20-17(23)15-9-13(22)11-4-2-3-5-14(11)25-15/h2-9H,1H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRJLULRWHZYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.